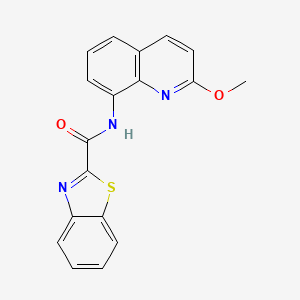![molecular formula C17H22N2O B6587650 2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide CAS No. 1226438-17-0](/img/structure/B6587650.png)
2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide, also known as 2-Phenyl-N-[3-pyrrol-1-yl]propyl]butanamide or 2-Phenyl-N-Pyrrol-Propyl-Butanamide, is a synthetic organic compound with a wide range of applications. It is a type of amide, which is a compound derived from the reaction of an acid and an alcohol. This compound has been studied extensively, and has been found to have a number of interesting properties. The purpose of
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide[3-(1H-pyrrol-1-yl)propyl]butanamide has been studied extensively in the scientific community, and has been found to have a number of interesting applications. It has been used in the synthesis of a variety of compounds, including pyrrolidine derivatives, as well as in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of new materials, such as polymers and nanomaterials. In addition, this compound[3-(1H-pyrrol-1-yl)propyl]butanamide has been studied for its potential use in the treatment of a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Wirkmechanismus
The exact mechanism of action of 2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide[3-(1H-pyrrol-1-yl)propyl]butanamide is still not fully understood. However, it is believed to act as an agonist of the serotonin 5-HT1A receptor, which is involved in a number of physiological processes, including mood regulation, appetite, sleep, and memory. It is also believed to act as an antagonist of the histamine H1 receptor, which is involved in the regulation of allergic reactions.
Biochemical and Physiological Effects
This compound[3-(1H-pyrrol-1-yl)propyl]butanamide has been found to have a number of biochemical and physiological effects. It has been found to have anxiolytic, antidepressant, and anti-inflammatory effects. It has also been found to have neuroprotective, antioxidant, and anti-cancer effects. In addition, it has been found to have anticonvulsant, anti-diabetic, and anti-nociceptive effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide[3-(1H-pyrrol-1-yl)propyl]butanamide in laboratory experiments has a number of advantages. It is a relatively stable compound, making it easy to handle and store. It also has a wide range of applications, making it suitable for use in a variety of experiments. However, there are also some limitations to its use. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide[3-(1H-pyrrol-1-yl)propyl]butanamide. It could be used to develop new pharmaceuticals, agrochemicals, and materials. It could also be used in the development of new treatments for a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, it could be used to study the mechanism of action of other compounds, and to develop new methods for the synthesis of compounds. Finally, it could be used to study the biochemical and physiological effects of other compounds.
Synthesemethoden
2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide[3-(1H-pyrrol-1-yl)propyl]butanamide can be synthesized through a reaction between 2-phenylbutyric acid and 3-(1H-pyrrol-1-yl)propan-1-ol. This reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine or triethylamine. The reaction is typically carried out at a temperature of 80-90 °C for a period of 2-4 hours. After the reaction is complete, the product is isolated and purified using a range of chromatographic techniques.
Eigenschaften
IUPAC Name |
2-phenyl-N-(3-pyrrol-1-ylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-16(15-9-4-3-5-10-15)17(20)18-11-8-14-19-12-6-7-13-19/h3-7,9-10,12-13,16H,2,8,11,14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPJAVQJSWKNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6587578.png)
![2-[4-(2-cyclopropyl-2-oxoethoxy)benzamido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6587584.png)
![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6587586.png)
![N-[3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6587593.png)
![N-(2-oxo-2-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethyl)-1H-indole-3-carboxamide](/img/structure/B6587598.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide](/img/structure/B6587602.png)
![ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate](/img/structure/B6587614.png)

![2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide](/img/structure/B6587625.png)
![N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B6587630.png)
![4-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]butanamide](/img/structure/B6587637.png)
![N-(2-oxo-2H-chromen-3-yl)-2-[6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6587645.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6587664.png)
![2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6587676.png)